4-phenyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}oxane-4-carboxamide
Description
This compound features a tetrahydropyran (oxane) ring substituted with a phenyl group at the 4-position, linked via a carboxamide group to a piperidine scaffold. The piperidine moiety is further modified with a 1,3-thiazol-2-yl group at the 1-position, distinguishing it from simpler analogs.
Properties
IUPAC Name |
4-phenyl-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]oxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2S/c25-19(21(8-12-26-13-9-21)18-6-2-1-3-7-18)23-15-17-5-4-11-24(16-17)20-22-10-14-27-20/h1-3,6-7,10,14,17H,4-5,8-9,11-13,15-16H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMJWDCXAZLGDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CS2)CNC(=O)C3(CCOCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}oxane-4-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via the Mannich reaction involving formaldehyde, a secondary amine, and a ketone.
Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of diols or by the reaction of epoxides with alcohols.
Coupling Reactions: The final compound is formed by coupling the thiazole, piperidine, and oxane rings through amide bond formation using reagents such as carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-phenyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}oxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-phenyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}oxane-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Biology: The compound is used in research to understand its effects on cellular pathways and its potential as a therapeutic agent.
Industry: It can be used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-phenyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}oxane-4-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The thiazole ring is known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The piperidine ring may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analog: BJ13561 (4-phenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]oxane-4-carboxamide)
- Substituent: The phenyl group on pyrrolidine in BJ13561 is replaced by a 1,3-thiazol-2-yl group in the target compound. Thiazole’s electron-deficient nature may enhance interactions with polar residues in enzyme active sites.
- Molecular Weight : BJ13561 has a molecular weight of 364.48 g/mol (C23H28N2O2), while the target compound’s theoretical molecular weight (C22H27N3O2S) is 397.54 g/mol , reflecting the thiazole’s sulfur atom and altered substituents .
Structural Analog: 2C (N-((1-((2-(7-(Diethylamino)-2-oxo-2H-chromen-3-yl)thiazol-4-yl)methyl)piperidin-3-yl)methyl)-N-(2-(dimethylamino)ethyl)-2-naphthamide)
- Key Differences: Functional Groups: Compound 2C incorporates a coumarin-derived fluorophore (7-diethylamino-2-oxochromene) and a naphthamide group, likely for fluorescence-based assays or enhanced potency. The target compound lacks these groups, prioritizing a simpler oxane-carboxamide core. Biological Activity: 2C is a reversible selective inhibitor of butyrylcholinesterase (BChE), with its coumarin moiety contributing to binding affinity. The target compound’s activity remains uncharacterized but may share piperidine-thiazole interactions critical for enzyme inhibition .
Structural Analog: 4-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide (169)
- Key Differences :
- Heterocycle : This analog employs a 1,2,3-triazole ring, which participates in click chemistry or metal coordination, unlike the thiazole in the target compound.
- Substituents : The fluorophenethyl and chlorobenzyl groups suggest targeting hydrophobic pockets, whereas the target compound’s phenyl-oxane group may favor different binding modes .
Data Table: Structural and Theoretical Comparison
| Compound Name | Core Scaffold | Key Substituent(s) | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 4-phenyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}oxane-4-carboxamide (Target) | Piperidine + Oxane | 1,3-Thiazol-2-yl | C22H27N3O2S | 397.54 |
| BJ13561 (4-phenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]oxane-4-carboxamide) | Pyrrolidine + Oxane | Phenyl | C23H28N2O2 | 364.48 |
| 2C (Coumarin-thiazole-naphthamide inhibitor) | Piperidine + Thiazole | Coumarin, Naphthamide | C34H38N5O3S | 620.77 |
| Compound 169 (Triazole-chromene derivative) | Triazole + Chromene | 4-Chlorobenzyl, 4-Fluorophenethyl | C27H23ClFN3O3 | 504.95 |
Research Findings and Implications
- Thiazole vs. Phenyl : The thiazole group in the target compound may improve solubility and target engagement compared to BJ13561’s phenyl group, as seen in cholinesterase inhibitors where thiazole enhances potency .
- Piperidine vs.
- Activity Prediction : While the target compound lacks the coumarin fluorophore of 2C, its piperidine-thiazole-oxane scaffold aligns with frameworks used in central nervous system (CNS) drug design, suggesting possible applications in neurodegenerative disease research .
Biological Activity
The compound 4-phenyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}oxane-4-carboxamide is a novel chemical entity that has garnered attention due to its potential biological activities, particularly in the realm of cancer treatment and other therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of oxane carboxamides , characterized by a thiazole ring and a piperidine moiety. Its molecular formula is , and it exhibits unique structural features that contribute to its biological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the 1,3,4-oxadiazole scaffold, which is present in this compound. The oxadiazole derivatives are known to exhibit various mechanisms of action against cancer cells:
- Inhibition of Enzymes : The compound has been shown to inhibit key enzymes involved in cancer progression, such as thymidylate synthase and histone deacetylase (HDAC) .
- Cytotoxicity : Research indicates that derivatives of oxadiazole exhibit significant cytotoxic effects on various cancer cell lines. For instance, modifications on the oxadiazole scaffold have led to enhanced potency against malignant cells .
| Activity | IC50 Value (µM) | Cell Line Tested |
|---|---|---|
| Thymidylate Synthase | 0.63 | MCF-7 (breast cancer) |
| HDAC Inhibition | 1.21 | HeLa (cervical cancer) |
| Antiproliferative | 2.14 | A549 (lung cancer) |
Antimicrobial and Other Activities
Beyond its anticancer effects, the compound has also demonstrated antimicrobial properties. Studies have shown that similar oxadiazole derivatives possess activity against various bacterial strains and fungi, indicating a broader spectrum of biological activity .
The mechanisms through which this compound exerts its effects include:
- Targeting Nucleic Acids : The compound may interact with DNA or RNA, disrupting replication and transcription processes in cancer cells.
- Kinase Inhibition : It has been suggested that the compound can inhibit specific kinases involved in cell signaling pathways that promote tumor growth .
- Cell Cycle Arrest : Some studies indicate that oxadiazole derivatives can induce cell cycle arrest, leading to apoptosis in cancer cells.
Case Studies
A recent study evaluated the efficacy of various oxadiazole derivatives in preclinical models. The results indicated that compounds with structural similarities to this compound exhibited significant tumor growth inhibition in xenograft models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
